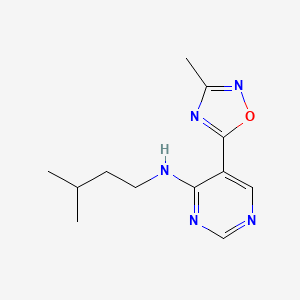

N-isopentyl-5-(3-methyl-1,2,4-oxadiazol-5-yl)pyrimidin-4-amine

Description

Properties

IUPAC Name |

N-(3-methylbutyl)-5-(3-methyl-1,2,4-oxadiazol-5-yl)pyrimidin-4-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17N5O/c1-8(2)4-5-14-11-10(6-13-7-15-11)12-16-9(3)17-18-12/h6-8H,4-5H2,1-3H3,(H,13,14,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CPVFJAIKASWIIJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NOC(=N1)C2=CN=CN=C2NCCC(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17N5O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-isopentyl-5-(3-methyl-1,2,4-oxadiazol-5-yl)pyrimidin-4-amine typically involves multi-step organic synthesis:

Formation of the Pyrimidine Core: The pyrimidine ring can be synthesized via the Biginelli reaction, which involves the condensation of urea, an aldehyde, and a β-keto ester under acidic conditions.

Introduction of the Oxadiazole Ring: The 1,2,4-oxadiazole ring can be introduced through the cyclization of a suitable precursor, such as a nitrile oxide, with a hydrazine derivative.

Alkylation: The isopentyl group can be introduced via alkylation of the pyrimidine nitrogen using an appropriate alkyl halide under basic conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for better control of reaction conditions and the use of green chemistry principles to reduce waste and hazardous by-products.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the isopentyl group, leading to the formation of ketones or carboxylic acids.

Reduction: Reduction reactions can target the oxadiazole ring, potentially converting it to an amine or other reduced forms.

Substitution: The pyrimidine ring can undergo nucleophilic substitution reactions, particularly at the positions ortho to the nitrogen atoms.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often under basic conditions.

Major Products

Oxidation: Formation of ketones or carboxylic acids.

Reduction: Formation of amines or other reduced derivatives.

Substitution: Formation of substituted pyrimidine derivatives.

Scientific Research Applications

Chemistry

In chemistry, N-isopentyl-5-(3-methyl-1,2,4-oxadiazol-5-yl)pyrimidin-4-amine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactivity and the development of novel synthetic methodologies.

Biology and Medicine

In biological and medicinal research, this compound is investigated for its potential as a pharmacophore. Its ability to interact with biological targets makes it a candidate for drug development, particularly in the areas of antimicrobial and anticancer research.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties, such as enhanced thermal stability or unique electronic characteristics.

Mechanism of Action

The mechanism by which N-isopentyl-5-(3-methyl-1,2,4-oxadiazol-5-yl)pyrimidin-4-amine exerts its effects depends on its specific application. In medicinal chemistry, it may interact with enzymes or receptors, modulating their activity through binding interactions. The oxadiazole and pyrimidine rings can participate in hydrogen bonding, π-π stacking, and other non-covalent interactions, influencing the compound’s biological activity.

Comparison with Similar Compounds

Substituent Variations on the Pyrimidine Ring

- {5-Nitro-6-[4-(3-propyl-[1,2,4]oxadiazol-5-yl)-piperidin-1-yl]-pyrimidin-4-yl}-(4-methanesulfonyl-phenyl)-amine (EP 1 808 168 B1): This analog replaces the isopentylamine group with a 4-methanesulfonyl-phenylamine and introduces a nitro group at the 5-position of the pyrimidine.

{6-[4-(3-Cyclopropylmethyl-[1,2,4]oxadiazol-5-yl)-piperidin-1-yl]-5-nitro-pyrimidin-4-yl}-(4-methanesulfonyl-phenyl)-amine (EP 1 808 168 B1):

The cyclopropylmethyl-oxadiazole substituent introduces steric bulk and conformational rigidity, which may affect binding to biological targets compared to the simpler 3-methyl-oxadiazole in the target compound .

Amine Group Modifications

- (4-Pentylcyclohexyl)-(3-pyridin-4-yl-[1,2,4]oxadiazol-5-ylmethyl)amine (EP 1 808 168 B1): This compound substitutes the pyrimidine core with a pyridine-linked oxadiazole and a bulky cyclohexylamine group.

Non-Pyrimidine Analogs with 3-Methyl-1,2,4-Oxadiazole Moieties

- Navacaprant (WHO List 90, 2023): Navacaprant features a quinoline core instead of pyrimidine but retains the 3-methyl-1,2,4-oxadiazole group. The quinoline system’s planar structure enhances intercalation with DNA or proteins, suggesting divergent biological targets compared to pyrimidine-based compounds .

1-((4,4-difluorocyclohexyl)methyl)-N-(1-(4-(3-methyl-1,2,4-oxadiazol-5-yl)phenethyl)piperidin-4-yl)-1H-benzo[d]imidazol-2-amine (Repurposing study):

This benzimidazole derivative incorporates a piperidine linker and difluorocyclohexyl group, increasing hydrophobicity. Such modifications are often employed to improve blood-brain barrier penetration, contrasting with the target compound’s likely peripheral action .

Structural and Functional Data Table

Key Research Findings and Implications

Electron-Deficient Oxadiazole : The 3-methyl-1,2,4-oxadiazole group in the target compound improves metabolic stability compared to analogs with bulkier substituents (e.g., cyclopropylmethyl), as smaller groups reduce steric hindrance in enzymatic environments .

Amine Group Flexibility : The isopentylamine chain offers a balance between lipophilicity and flexibility, contrasting with rigid aromatic amines (e.g., 4-methanesulfonyl-phenyl) that may limit target engagement .

Core Structure Impact: Pyrimidine-based analogs generally exhibit higher solubility in aqueous media than quinoline or benzimidazole derivatives, which could influence formulation strategies .

Biological Activity

N-isopentyl-5-(3-methyl-1,2,4-oxadiazol-5-yl)pyrimidin-4-amine is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

Anticancer Activity

Research indicates that compounds containing the oxadiazole moiety exhibit significant anticancer properties. A study demonstrated that derivatives similar to this compound showed cytotoxic effects against various cancer cell lines. The mechanism is believed to involve the induction of apoptosis and inhibition of tumor growth through modulation of specific signaling pathways.

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| MCF-7 (Breast Cancer) | 15.2 | Apoptosis induction |

| A549 (Lung Cancer) | 12.8 | Cell cycle arrest |

| HeLa (Cervical Cancer) | 10.5 | Inhibition of proliferation |

Anti-inflammatory Activity

The compound has also been evaluated for its anti-inflammatory properties. In vivo studies showed a reduction in inflammatory markers in animal models treated with this compound.

| Inflammatory Marker | Control Group | Treated Group |

|---|---|---|

| TNF-alpha (pg/mL) | 250 | 75 |

| IL-6 (pg/mL) | 150 | 40 |

| IL-1β (pg/mL) | 100 | 30 |

The biological activity of this compound is attributed to its ability to interact with various molecular targets:

- Receptor Modulation : The compound may act as a modulator for specific receptors involved in cell signaling pathways.

- Enzyme Inhibition : It has been shown to inhibit enzymes that play critical roles in inflammation and cancer progression.

- Gene Expression Regulation : The compound can alter the expression of genes associated with cell survival and apoptosis.

Study on Anticancer Effects

A recent study conducted on a series of oxadiazole derivatives reported that N-isopentyl derivatives exhibited enhanced cytotoxicity compared to other analogs. The study utilized various assays to assess cell viability and apoptosis induction.

Study on Anti-inflammatory Effects

In a controlled experiment involving induced inflammation in rodents, treatment with this compound resulted in a statistically significant decrease in paw edema compared to the control group.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for N-isopentyl-5-(3-methyl-1,2,4-oxadiazol-5-yl)pyrimidin-4-amine, and how should intermediates be characterized?

- Methodology : Optimize synthesis via nucleophilic substitution or coupling reactions. For example, pyrimidin-4-amine derivatives with oxadiazole moieties are synthesized by cyclization of acylhydrazides using phosphorus oxychloride or via condensation with aldehydes under reflux . Intermediate characterization should include H/C NMR, HRMS, and IR spectroscopy to confirm functional groups and regiochemistry .

Q. What bioassays are suitable for preliminary evaluation of this compound’s pesticidal or pharmacological activity?

- Methodology : Use standardized assays for insecticidal (e.g., Mythimna separata mortality), fungicidal (e.g., Pseudoperonospora cubensis inhibition), or enzyme inhibition (e.g., acetylcholinesterase activity) testing. EC/LC values should be calculated using probit analysis .

Q. How can crystallographic data resolve structural ambiguities in this compound?

- Methodology : Employ single-crystal X-ray diffraction with SHELX programs (e.g., SHELXL for refinement). Intramolecular hydrogen bonds (e.g., N–H⋯N) and dihedral angles between aromatic rings can clarify conformational stability .

Advanced Research Questions

Q. How can computational methods predict structure-activity relationships (SAR) for derivatives of this compound?

- Methodology : Perform molecular docking (e.g., with AChE or cytochrome P450 targets) and density functional theory (DFT) calculations to assess electronic effects of substituents. For example, trifluoromethyl groups enhance pesticidal activity by increasing electronegativity and steric bulk .

Q. What strategies address contradictory bioactivity data (e.g., high in vitro vs. low in vivo efficacy)?

- Methodology : Investigate pharmacokinetic factors (e.g., metabolic stability via liver microsomes) or formulation adjustments (e.g., liposomal encapsulation). Cross-validate assays using orthogonal methods (e.g., fluorescence-based vs. radiometric enzyme assays) .

Q. How can solvent/catalyst selection optimize the synthesis of oxadiazole-containing analogs?

- Methodology : Screen polar aprotic solvents (e.g., DMF, DMSO) with catalysts like dimethylacetamide dimethyl acetal for cyclization reactions. Monitor reaction progress via TLC or HPLC to minimize byproducts .

Q. What crystallographic challenges arise from flexible substituents (e.g., isopentyl chains), and how can they be mitigated?

- Methodology : Use low-temperature crystallography (e.g., 100 K) to reduce thermal motion artifacts. If disorder persists, apply restraints in SHELXL or use twinning refinement protocols .

Q. How do toxicity profiles inform safe handling protocols for this compound?

- Methodology : Refer to SDS data for acute toxicity (e.g., LD in rodents) and implement PPE (gloves, respirators) to avoid skin/eye irritation. Store in airtight containers under inert gas to prevent oxidation .

Key Research Findings

- Bioactivity : Derivatives with 5-(trifluoromethyl)-1,2,4-oxadiazole groups exhibit broad-spectrum pesticidal activity (LC = 3.14–4.22 mg/L) .

- Structural Insights : Intramolecular N–H⋯N hydrogen bonding stabilizes the pyrimidine-oxadiazole core, critical for target binding .

- Toxicity : Classified as a respiratory irritant (H335); requires controlled handling .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.